molecular formula C10H7ClN2O4 B2450838 Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate CAS No. 1260760-53-9

Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate

Cat. No.: B2450838
CAS No.: 1260760-53-9
M. Wt: 254.63
InChI Key: BQKIVPCWNHACSS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a chloro, cyanomethyl, and nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate typically involves the esterification of 2-chloro-4-(cyanomethyl)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The cyanomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the cyanomethyl group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the adjacent functional groups. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyanomethyl group can undergo nucleophilic attack, leading to various transformations.

Comparison with Similar Compounds

    Methyl 2-chloro-5-nitrobenzoate: Lacks the cyanomethyl group, making it less versatile in certain reactions.

    Methyl 4-(cyanomethyl)-5-nitrobenzoate: Lacks the chloro group, affecting its reactivity in substitution reactions.

    Methyl 2-chloro-4-nitrobenzoate: Lacks the cyanomethyl group, limiting its applications in certain synthetic pathways.

Uniqueness: Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate is unique due to the presence of all three functional groups (chloro, cyanomethyl, and nitro) on the benzoate ester. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c1-17-10(14)7-5-9(13(15)16)6(2-3-12)4-8(7)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKIVPCWNHACSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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